(5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester
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Overview
Description
(5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester is a chemical compound with a pyridine ring substituted with a cyano group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester typically involves the reaction of 5-cyano-4-methyl-2-pyridylamine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
(5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and ester functionality allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
(5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
(5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
Uniqueness
The tert-butyl ester group in (5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester provides steric hindrance, which can influence its reactivity and interactions with other molecules. This makes it unique compared to its methyl and ethyl ester counterparts .
Properties
IUPAC Name |
tert-butyl N-(5-cyano-4-methylpyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-5-10(14-7-9(8)6-13)15-11(16)17-12(2,3)4/h5,7H,1-4H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORHLXKACMQAQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C#N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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